

Spectroscopic and Spectrometric Analysis of 2-Anilinonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Anilinonicotinic acid

Cat. No.: B092585

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **2-anilinonicotinic acid**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is presented to facilitate structural elucidation and characterization for research and development purposes.

Data Presentation

The following tables summarize the key quantitative data for **2-anilinonicotinic acid**.

NMR Spectroscopic Data

Table 1: ^1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
11.05	s	1H	-	-COOH
9.85	s	1H	-	-NH-
8.45	dd	1H	4.8, 1.8	H-6
8.20	dd	1H	7.8, 1.8	H-4
7.65	d	2H	7.8	H-2', H-6'
7.40	t	2H	7.8	H-3', H-5'
7.15	t	1H	7.4	H-4'
6.90	dd	1H	7.8, 4.8	H-5

Solvent: DMSO-d₆

Table 2: ¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
168.5	-COOH
156.2	C-2
152.8	C-6
141.0	C-1'
140.5	C-4
129.3	C-3', C-5'
123.8	C-4'
121.5	C-2', C-6'
117.2	C-3
114.8	C-5

Solvent: DMSO-d₆

IR Spectroscopy Data

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3350	N-H Stretch	Amine (-NH-)
3200-2500 (broad)	O-H Stretch	Carboxylic Acid (-COOH)
1680	C=O Stretch	Carboxylic Acid (-COOH)
1610, 1580, 1490	C=C Stretch	Aromatic Rings
1250	C-N Stretch	Aryl Amine
750	C-H Bending (out-of-plane)	Monosubstituted Benzene

Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment Ion
214.07	100	[M] ⁺ (Molecular Ion)
197.07	45	[M - OH] ⁺
169.07	80	[M - COOH] ⁺
93.06	60	[C ₆ H ₅ NH ₂] ⁺ (Aniline)
77.04	30	[C ₆ H ₅] ⁺ (Phenyl)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-anilinonicotinic acid** (10-20 mg) was prepared in deuterated dimethyl sulfoxide (DMSO-d₆, 0.75 mL). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

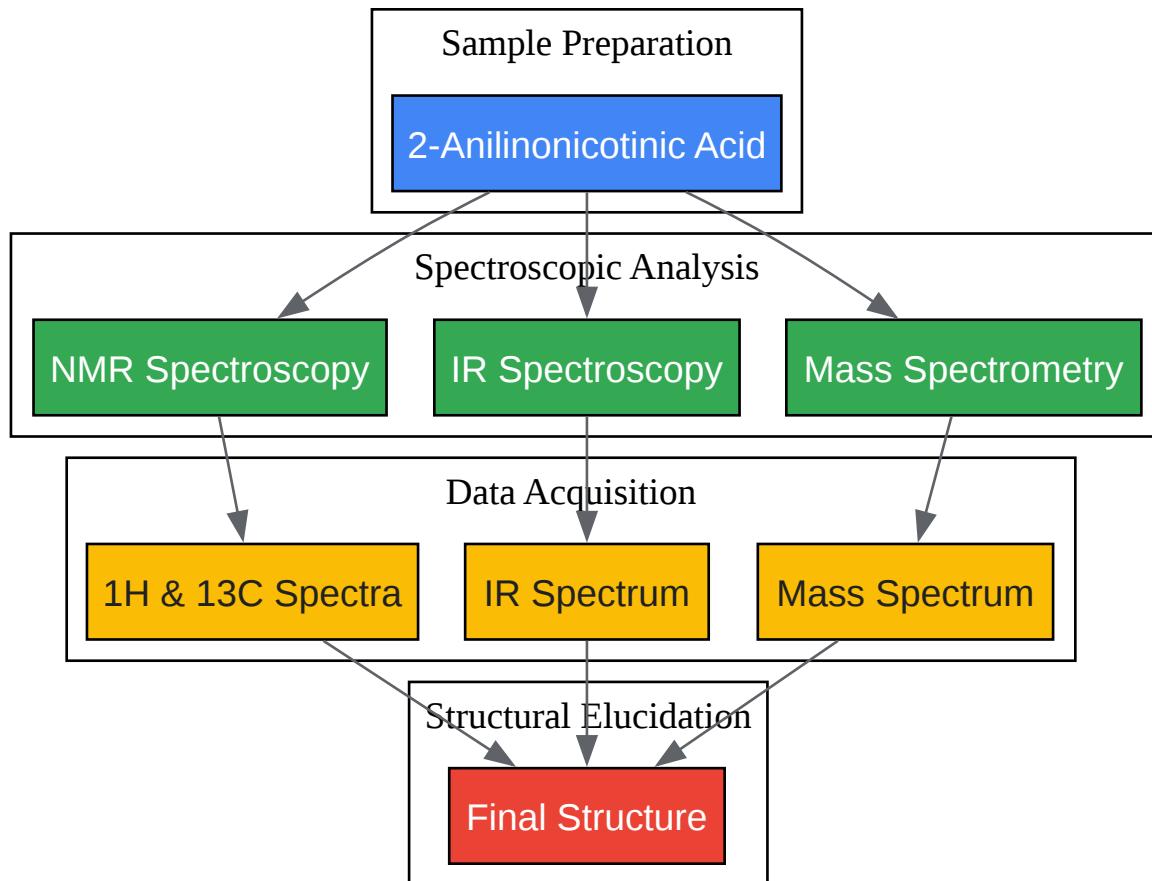
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV.

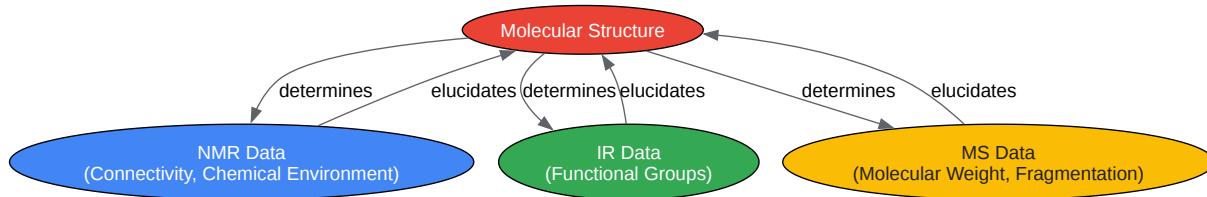
Mandatory Visualization

The following diagrams illustrate key conceptual frameworks related to the spectroscopic analysis of **2-anilinonicotinic acid**.



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Caption: A generalized experimental workflow for spectroscopic analysis.



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